molecular formula C22H20N2 B11962676 N,N'-(1,4-Phenylenedimethylidyne)DI-M-toluidine CAS No. 100626-96-8

N,N'-(1,4-Phenylenedimethylidyne)DI-M-toluidine

Cat. No.: B11962676
CAS No.: 100626-96-8
M. Wt: 312.4 g/mol
InChI Key: NXPCFNXVTJNYCN-UHFFFAOYSA-N
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Description

N,N’-(1,4-Phenylenedimethylidyne)DI-M-toluidine is an organic compound with the molecular formula C22H20N2 and a molecular weight of 312.418 g/mol . It is a derivative of toluidine, characterized by the presence of a phenylenedimethylidyne group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-(1,4-Phenylenedimethylidyne)DI-M-toluidine can be synthesized through the reaction of 4-amino-3,5-diisopropyl-1-pyrazole with terephthalaldehyde in anhydrous methanol under an argon atmosphere . The reaction is typically conducted at room temperature for several days to ensure complete conversion. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

While specific industrial production methods for N,N’-(1,4-Phenylenedimethylidyne)DI-M-toluidine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,4-Phenylenedimethylidyne)DI-M-toluidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N,N’-(1,4-Phenylenedimethylidyne)DI-M-toluidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)DI-M-toluidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N,N’-(1,4-Phenylenedimethylidyne)DI-M-toluidine can be compared with other similar compounds, such as:

  • N,N’-(1,4-Phenylenedimethylidyne)DI-O-toluidine
  • N,N’-(1,4-Phenylenedimethylidyne)DI-P-toluidine
  • N,N’-(1,4-Phenylenedimethylidyne)BIS(4-chloro-O-toluidine)

These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of N,N’-(1,4-Phenylenedimethylidyne)DI-M-toluidine lies in its specific functional groups and the resulting chemical behavior.

Properties

CAS No.

100626-96-8

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

N-(3-methylphenyl)-1-[4-[(3-methylphenyl)iminomethyl]phenyl]methanimine

InChI

InChI=1S/C22H20N2/c1-17-5-3-7-21(13-17)23-15-19-9-11-20(12-10-19)16-24-22-8-4-6-18(2)14-22/h3-16H,1-2H3

InChI Key

NXPCFNXVTJNYCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C

Origin of Product

United States

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